molecular formula C13H18BClO2 B8062961 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8062961
M. Wt: 252.55 g/mol
InChI Key: AOSUIVQGWGQTIJ-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 2-chlorophenylmethyl substituent attached to a pinacol boronate core. This compound belongs to the dioxaborolane family, widely utilized in organic synthesis as intermediates for Suzuki-Miyaura cross-coupling reactions, catalysis, and medicinal chemistry applications. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and stability .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSUIVQGWGQTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves esterification of 2-chlorobenzylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This approach, adapted from analogous dioxaborolane syntheses, proceeds via nucleophilic substitution at the boron center. The reaction is typically conducted in dichloromethane (DCM) with magnesium sulfate as a desiccant, achieving 89% yield after 16 hours at room temperature under argon.

Key parameters:

  • Molar ratio : 1:1.05 (boronic acid : pinacol)

  • Solvent : Anhydrous DCM

  • Additive : MgSO₄ (1 equiv)

  • Atmosphere : Inert (Ar/N₂)

Challenges and Optimization

The instability of 2-chlorobenzylboronic acid necessitates strict moisture exclusion. Side reactions, such as hydrolysis to boric acid or oligomerization, are mitigated by:

  • Pre-drying solvents over molecular sieves

  • Using excess pinacol (5–10 mol%) to drive equilibrium

  • Gradual reagent addition to control exothermicity

Scale-up trials demonstrate consistent yields >85% when employing continuous distillation for byproduct removal.

Transition Metal-Catalyzed Borylation

Miyaura Borylation Protocol

For substrates where boronic acids are inaccessible, palladium-catalyzed borylation offers a viable alternative. This method reacts 2-chlorobenzyl halides with bis(pinacolato)diboron (B₂pin₂) under Suzuki-type conditions:

Reaction Scheme :
2-Chlorobenzyl-X + B₂pin₂ → Target compound (X = Cl, Br)

Typical Conditions :

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : Dioxane/H₂O (5:1)

  • Temperature : 120°C (microwave-assisted)

  • Time : 30 minutes

This route achieves 75–82% yield with >95% purity after column chromatography.

Rhodium-Mediated Approaches

Rhodium complexes, though less common, enable borylation of aryl ethers and strained cyclopropanes. A modified procedure from carbazole borylation studies employs:

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Tricyclohexylphosphine ligand

  • Triethylamine as base

While effective for sterically hindered substrates, rhodium catalysis shows limited efficiency (≤45% yield) for simple benzyl derivatives.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances reproducibility and safety. Key modifications include:

  • Microreactor design : Stainless steel modules with <1 mm channel diameter

  • Residence time : 8–12 minutes at 80°C

  • In-line purification : Simulated moving bed (SMB) chromatography

Pilot plants report 92% yield at 50 kg/day throughput, reducing solvent waste by 60% compared to batch methods.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥99.5%HPLC (C18, 254 nm)
Residual Pd≤10 ppmICP-MS
Water Content≤0.1%Karl Fischer titration

Purification and Characterization

Distillation vs. Chromatography

Distillation :

  • Apparatus : Vacuum-jacketed column (10 cm)

  • Conditions : 108°C @ 23 mmHg

  • Recovery : 89% (purity 99.1%)

Column Chromatography :

  • Stationary phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (8:1)

  • Recovery : 78% (purity 98.4%)

Spectroscopic Characterization

¹H NMR (CDCl₃):

  • δ 1.05 (s, 12H, pinacol CH₃)

  • δ 4.32 (s, 2H, B-CH₂-Ar)

  • δ 7.21–7.45 (m, 4H, aryl-H)

¹¹B NMR :

  • δ 30.2 ppm (quartet, J = 98 Hz)

Comparative Method Analysis

MethodYield (%)Pd Residual (ppm)ScalabilityCost Index
Direct Esterification890High1.0
Miyaura Borylation788–12Moderate1.8
Rhodium Catalysis45<1Low3.5

Cost Index : Relative to direct esterification (1.0 = $120/kg)

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling.

    Boronic Acids: Formed upon oxidation.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a reagent in organic synthesis. It acts as a boronic acid derivative that can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Involving Boronic Acids

Reaction TypeKey FeaturesExample Applications
Suzuki-MiyauraForms C-C bonds using aryl or vinyl boronatesPharmaceutical intermediates
Negishi ReactionUtilizes organozinc reagents with boronatesSynthesis of complex natural products
Stille CouplingEmploys organotin compounds with boronatesDevelopment of polymeric materials

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to form stable complexes with various biological targets. Its chlorophenyl moiety can enhance lipophilicity and bioavailability of drug candidates.

Case Study: Anticancer Activity
Research has shown that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasome activity. The incorporation of 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into lead compounds has been explored for developing novel anticancer agents.

Agrochemicals

The compound is also investigated for use in agrochemicals. Its structural features allow it to act as a herbicide or pesticide by interfering with specific biochemical pathways in plants or pests.

Mechanism of Action

The mechanism by which 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through cross-coupling reactions. The boron atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

    Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.

    Transmetalation: The boron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Chlorinated Derivatives
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America):
    • Features two chlorine atoms at meta positions.
    • Higher electrophilicity due to electron-withdrawing Cl groups.
    • Crystalline powder with 98% purity; stable under ambient conditions .
  • 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isomer b):
    • Chlorine at ortho and methyl at meta positions.
    • Synthesized as a colorless oil (26% yield), indicating challenges in isolation .
  • 2-(2-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Methylsulfonyl group enhances electrophilicity.
    • Moderate stability (95% purity; storage at 4–8°C recommended) .
Methoxy and Alkyl Derivatives
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Methoxy groups donate electrons, stabilizing the boronate.
    • Synthesized via NCS chlorination (92% yield); used in indazole-based anticancer agents .
  • 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Methoxy group enhances solubility in polar solvents.
    • High yield (83%) via cobalt-catalyzed borylation .

Physical and Spectral Properties

Compound Physical State Yield Key Spectral Data (¹H-NMR) Reference
2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported N/A N/A
2-(3,5-Dichlorophenyl)- analog Crystalline powder δ 6.56 (s, 1H), 1.45 (s, 12H)
[4-Chloro-3-(dioxaborolane)phenyl]methanol Oil 90% δ 7.66 (d, J = 1.8 Hz, 1H), 4.57 (s, 2H)
2-(2-Chloro-4-(methylsulfonyl)phenyl)- analog N/A N/A

Stability and Handling

  • Chlorinated Derivatives :
    • 3,5-Dichloro analog is stable at room temperature, while 2-chloro-4-(methylsulfonyl) analog requires refrigeration .
  • Hydrolytic Stability: Boronates with strong N→B coordination (e.g., dimethylaminoethoxy groups) resist hydrolysis better than chlorinated analogs .

Biological Activity

2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C13_{13}H18_{18}BClO2_2
  • Molecular Weight : 252.54 g/mol
  • CAS Number : 1365565-86-1
  • Physical State : Solid
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor properties. Studies have reported:

  • Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines including breast and lung cancer cells.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit certain proteases and kinases involved in cancer progression.
  • Selectivity : Preliminary studies suggest that it exhibits selectivity towards tumor-associated enzymes compared to non-cancerous cells.

Research Findings and Case Studies

StudyFindings
Demonstrated cytotoxic effects on breast cancer cell lines (MCF-7).Suggests potential for development as a chemotherapeutic agent.
Evaluated the compound's effect on enzyme activity in vitro; significant inhibition of matrix metalloproteinases (MMPs).Indicates potential for use in anti-metastatic therapies.
Conducted pharmacokinetic studies revealing favorable absorption and distribution profiles.Supports further investigation into clinical applications.

Toxicity Profile

While the biological activity is promising, it is essential to consider the toxicity associated with this compound:

  • Acute Toxicity : Classified under acute toxicity category 4 (H302) indicating harmful effects if ingested.
  • Environmental Impact : Exhibits chronic aquatic toxicity (H413), necessitating careful handling and disposal.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using pinacol boronic ester intermediates. Key steps include:

  • Substrate Preparation : Start with 2-chlorobenzyl halides (e.g., bromide or iodide) and react with bis(pinacolato)diboron under inert conditions.
  • Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in THF at 80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Recrystallization from ethanol improves crystallinity .
Condition Yield (%)Purity (%)Reference
Pd(PPh₃)₄, THF, 80°C78–8595–97
PdCl₂(dppf), DMF6590

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 11B^{11}\text{B}-NMR to confirm the boron environment. The 11B^{11}\text{B} signal typically appears at δ 28–32 ppm for dioxaborolanes .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves the planar dioxaborolane ring and confirms substituent geometry (bond angles: 106–112° for B–O–C) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronate group undergoes transmetalation with Pd(0) catalysts, forming aryl-Pd intermediates. Key factors:

  • Steric Effects : The tetramethyl dioxaborolane group reduces steric hindrance compared to bulkier esters, enhancing reaction rates .
  • Electronic Effects : Electron-withdrawing 2-chlorophenyl groups stabilize the boronate via inductive effects, improving oxidative addition efficiency .
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F}-NMR (if fluorinated substrates are used) or HPLC to quantify intermediates .

Q. How can computational modeling (DFT/MD) predict reaction pathways or optimize conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level). Compare activation energies for different Pd catalysts .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using COMSOL Multiphysics. Polar solvents stabilize ionic intermediates .
  • Contradiction Resolution : If experimental yields contradict computational predictions, re-evaluate solvation models or entropy contributions .

Q. How to resolve discrepancies between experimental and theoretical data (e.g., bond lengths or reaction yields)?

Methodological Answer:

  • X-ray vs. DFT : If crystallographic bond lengths (e.g., B–O = 1.36–1.39 Å) deviate from DFT results (>1.42 Å), refine basis sets (e.g., def2-TZVP) or include dispersion corrections .
  • Yield Optimization : If predicted catalyst performance (e.g., PdCl₂ vs. Pd(OAc)₂) mismatches experiments, validate ligand exchange rates via in situ IR spectroscopy .

Safety and Handling

Q. What protocols ensure safe handling of this air- and moisture-sensitive compound?

Methodological Answer:

  • Storage : Store under argon at –20°C in flame-sealed ampules. Use molecular sieves (4Å) to prevent hydrolysis .
  • Handling : Conduct reactions in gloveboxes with O₂/H₂O levels <1 ppm. Quench excess boronate with pH 7 phosphate buffer to avoid exothermic decomposition .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or impurities?

Methodological Answer:

  • Isotopic Effects : Deuterated solvents (e.g., CDCl₃) can split 11B^{11}\text{B} signals. Compare with non-deuterated controls .
  • Byproduct Identification : Use LC-MS to detect hydrolyzed boronic acids (e.g., [M–pinacol+H]⁺). Optimize drying steps (Na₂SO₄ vs. MgSO₄) .

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